molecular formula C17H33N5O5 B14222040 L-Valyl-L-alanyl-L-alanyl-L-lysine CAS No. 798540-45-1

L-Valyl-L-alanyl-L-alanyl-L-lysine

Cat. No.: B14222040
CAS No.: 798540-45-1
M. Wt: 387.5 g/mol
InChI Key: YBOJIZUVDCOPGV-CYDGBPFRSA-N
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Description

L-Valyl-L-alanyl-L-alanyl-L-lysine is a tetrapeptide composed of the amino acids valine (Val), alanine (Ala), and lysine (Lys) in the sequence Val-Ala-Ala-Lys. The lysine residue provides a positively charged side chain under physiological conditions, which may facilitate interactions with negatively charged biomolecules or cellular receptors .

Properties

CAS No.

798540-45-1

Molecular Formula

C17H33N5O5

Molecular Weight

387.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C17H33N5O5/c1-9(2)13(19)16(25)21-10(3)14(23)20-11(4)15(24)22-12(17(26)27)7-5-6-8-18/h9-13H,5-8,18-19H2,1-4H3,(H,20,23)(H,21,25)(H,22,24)(H,26,27)/t10-,11-,12-,13-/m0/s1

InChI Key

YBOJIZUVDCOPGV-CYDGBPFRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, also protected at the amino group, is coupled to the growing peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and potential for automation.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfur-containing amino acids can yield sulfoxides or sulfones, while reduction of disulfide bonds can yield free thiols.

Scientific Research Applications

L-Valyl-L-alanyl-L-alanyl-L-lysine has several scientific research applications, including:

    Chemistry: It can be used as a model compound for studying peptide synthesis and reactions.

    Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-alanyl-L-lysine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes. For example, this compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between L-Valyl-L-alanyl-L-alanyl-L-lysine and related peptides or amino acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Functional Insights
This compound C₁₉H₃₆N₆O₇* ~508.5 (estimated) Tetrapeptide with Val-Ala-Ala-Lys sequence; lysine imparts positive charge. Hypothesized roles in cell signaling or as a substrate for proteolytic enzymes.
Galactosyl poly-L-lysine (GalPLL) (C₆H₁₂N₂O₂)ₙ Variable (polymer) Poly-L-lysine conjugated with galactose; liver-targeting via ASGPR receptors. Used for hepatic drug/gene delivery due to high liver uptake (38.9% at 5 min post-injection) .
L-Lysyl-L-glutaminyl-L-methionyl-L-alanyl-L-valyl- C₃₀H₅₇N₉O₈S 703.89 Pentapeptide with lysine at N-terminus; contains methionine (sulfur-containing). Structural complexity may confer stability or redox sensitivity .
L-Alaninol C₃H₉NO 75.11 Amino alcohol derivative of alanine; lacks peptide bonds. Used in organic synthesis; low molecular weight and simple structure .

*Note: Exact molecular weight for this compound is estimated based on amino acid composition.

Key Observations:

  • Structural Complexity: this compound is simpler than the pentapeptide in but more complex than L-Alaninol, which lacks peptide bonds. Its sequence may influence protease susceptibility or receptor binding.
  • Functional Specificity : Unlike GalPLL (), which is a liver-targeting polymer, the tetrapeptide lacks galactose conjugation, suggesting distinct applications. However, the lysine residue in both compounds highlights the importance of cationic charges in biomolecular interactions.

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